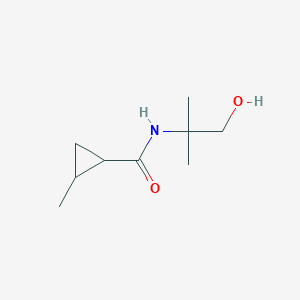
N-(1-hydroxy-2-methylpropan-2-yl)-2-methylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-hydroxy-2-methylpropan-2-yl)-2-methylcyclopropane-1-carboxamide, also known as MCC950, is a small molecule inhibitor that targets the NLRP3 inflammasome. This molecule has gained significant attention due to its potential therapeutic applications in treating inflammatory diseases.
Wirkmechanismus
N-(1-hydroxy-2-methylpropan-2-yl)-2-methylcyclopropane-1-carboxamide works by binding to the NLRP3 inflammasome and preventing its activation. The exact mechanism of action is not fully understood, but it is believed that this compound binds to a specific site on the NLRP3 inflammasome, thereby preventing the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and the subsequent activation of caspase-1.
Biochemical and Physiological Effects
This compound has been shown to inhibit the production of IL-1β and IL-18 in various cell types, including macrophages and dendritic cells. In addition, this compound has been shown to reduce the severity of inflammation in animal models of gout, type 2 diabetes, and Alzheimer's disease. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-hydroxy-2-methylpropan-2-yl)-2-methylcyclopropane-1-carboxamide in lab experiments is its specificity for the NLRP3 inflammasome. This allows researchers to study the specific role of the NLRP3 inflammasome in various inflammatory diseases. However, one limitation of using this compound is that it may not fully recapitulate the complex immune responses that occur in vivo. Therefore, it is important to validate the findings obtained from in vitro experiments using animal models.
Zukünftige Richtungen
There are several future directions for research on N-(1-hydroxy-2-methylpropan-2-yl)-2-methylcyclopropane-1-carboxamide. One area of research is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Another area of research is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and autoimmune disorders. Furthermore, the therapeutic potential of this compound in human clinical trials needs to be evaluated.
Synthesemethoden
N-(1-hydroxy-2-methylpropan-2-yl)-2-methylcyclopropane-1-carboxamide is synthesized through a multistep process. The first step involves the reaction of 2-iodo-N-methylpropanamide with 2-methylcyclopropanecarboxylic acid in the presence of a base. This reaction produces the intermediate, N-(2-methylcyclopropanecarbonyl)-N-methylpropanamide. The intermediate is then subjected to a reduction reaction with lithium aluminum hydride (LiAlH4) to yield N-(2-methylcyclopropanecarbonyl)propan-1-amine. The final step involves the reaction of N-(2-methylcyclopropanecarbonyl)propan-1-amine with tert-butyl 2-hydroxypropanoate in the presence of a base to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-hydroxy-2-methylpropan-2-yl)-2-methylcyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications in treating inflammatory diseases. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response. It is involved in the activation of caspase-1, which in turn leads to the cleavage and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Abnormal activation of the NLRP3 inflammasome has been implicated in the pathogenesis of various inflammatory diseases, including gout, type 2 diabetes, and Alzheimer's disease.
This compound has been shown to selectively inhibit the activation of the NLRP3 inflammasome without affecting other inflammasomes. This makes it a promising therapeutic candidate for the treatment of various inflammatory diseases. In addition, this compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-6-4-7(6)8(12)10-9(2,3)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWDWPNJIPANHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
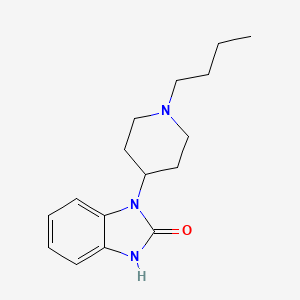
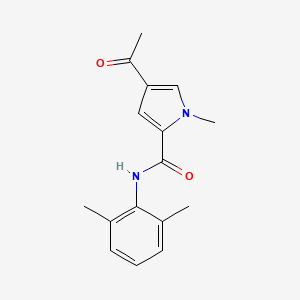
![N,N-dimethyl-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxamide](/img/structure/B7503310.png)

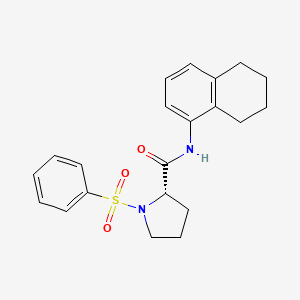
![1-(4-ethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7503329.png)

![1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7503335.png)
![2-[(3-Chlorophenyl)methylamino]pyridine-3-carboxylic acid](/img/structure/B7503337.png)
![4-[[(2-Phenoxybenzoyl)amino]methyl]benzoic acid](/img/structure/B7503338.png)


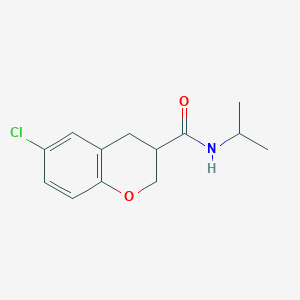
![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7503371.png)
